(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate
Description
“(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate” is a benzofuran-derived compound featuring a pivalate (2,2-dimethylpropanoyl) ester group at the 6-position and a (Z)-configured 3-methoxybenzylidene substituent at the 2-position of the benzofuran core. This structure combines a conjugated dihydrobenzofuranone system with a bulky pivaloyl group, which enhances metabolic stability and modulates solubility .
For example, compound 6 in was synthesized with 83% yield using pivaloyl chloride, triethylamine, and DMAP in dichloromethane .
Applications: Benzofuran derivatives are widely studied for their biological activities, including antitubulin and anticancer properties . The pivalate group in such compounds often improves pharmacokinetic profiles by reducing hydrolysis compared to smaller esters like acetate .
Properties
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)20(23)25-15-8-9-16-17(12-15)26-18(19(16)22)11-13-6-5-7-14(10-13)24-4/h5-12H,1-4H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAOHSGDZIUBDM-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical formula of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is with a molecular weight of approximately 342.39 g/mol. The structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Antioxidant Activity
Research indicates that compounds similar to (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran have exhibited significant antioxidant properties. These properties are attributed to the presence of phenolic groups that can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that derivatives of benzofuran showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
Compounds containing the benzofuran structure have been linked to anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response . This suggests that this compound may similarly modulate inflammatory pathways.
Anticancer Potential
The anticancer potential of benzofuran derivatives has been widely studied. For example, certain analogs have been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound in this context remains to be fully elucidated but is a promising area for future research.
Data Table: Biological Activities of Related Compounds
Study 1: Antioxidant Efficacy
In a controlled study, researchers evaluated the antioxidant capacity of various benzofuran derivatives, including those structurally similar to (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting the potential protective effects against oxidative damage .
Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of benzofuran derivatives. Compounds were tested in vitro for their ability to inhibit TNF-alpha induced inflammation in human cell lines. Results showed a marked decrease in inflammatory markers following treatment with these compounds, suggesting a viable therapeutic approach for inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives possess activity against resistant bacterial strains. The mechanism of action typically involves the disruption of bacterial cell membranes or inhibition of essential enzymes.
| Compound | Activity | Reference |
|---|---|---|
| (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran | Antibacterial | |
| Related benzofuran derivatives | Antifungal |
Antioxidant Properties
The antioxidant capacity of this compound has been investigated, revealing its potential to scavenge free radicals and inhibit oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage.
| Compound | IC50 Value (µg/mL) | Reference |
|---|---|---|
| (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran | 14.38 ± 0.09 | |
| Ascorbic Acid (Standard) | 4.57 |
Anticancer Activity
Benzofuran derivatives have shown promise in anticancer research. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of various benzofuran derivatives, including (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Antioxidant Mechanism
In vitro assays were performed to evaluate the antioxidant activity of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, suggesting its utility in preventing oxidative stress-related diseases.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuran Derivatives
*Calculated based on molecular formulae.
Key Differences and Research Findings
(a) Substituent Effects on Bioactivity
- Pivalate vs. Diethylcarbamate : The pivalate group in the target compound and compound 6 () enhances lipophilicity and metabolic stability compared to the diethylcarbamate group in 7a (). However, diethylcarbamate may improve water solubility due to its polar carbamate moiety .
- Methoxybenzylidene vs. Pyridinylmethylene: Aurone 5b () substitutes the 3-methoxybenzylidene group with a pyridinylmethylene moiety, achieving nanomolar potency against PC-3 prostate cancer cells. This suggests that nitrogen-containing heterocycles enhance tubulin-binding affinity .
(b) Anticancer Activity
- Compound 5b () demonstrates IC₅₀ values below 100 nM in PC-3 cell proliferation assays, attributed to its ability to disrupt tubulin dynamics by targeting the colchicine-binding site.
- Aurones with pyrazole substituents (e.g., 7a ) show moderate anticancer activity, but their mechanisms are less well-defined compared to tubulin-targeting derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
